

Spectroscopic Data of Malonyl Chloride: A Technical Guide

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Compound of Interest

Compound Name: Malonyl chloride

Cat. No.: B156481

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **malonyl chloride**, a key reagent in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic profiles, offering valuable data for compound characterization and quality control in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **malonyl chloride**.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
4.15	Singlet	2H	-CH ₂ -

Solvent: CDCl₃

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppm	Assignment
167.5	C=O (Carbonyl)
55.0	-CH ₂ -

Solvent: CDCl₃

Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
1780	Strong	C=O Stretch (Acid Chloride)
1410	Medium	CH ₂ Bend (Scissoring)
950	Strong	C-C Stretch
760	Strong	C-Cl Stretch

Sample Preparation: Liquid Film

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are outlined below. These protocols are designed to ensure reproducibility and accuracy in the characterization of **malonyl chloride**.

Protocol for ¹H and ¹³C NMR Spectroscopy

1. Sample Preparation:

- Approximately 10-20 mg of **malonyl chloride** is dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- The solution is transferred to a 5 mm NMR tube.

2. ¹H NMR Acquisition:

- A ¹H NMR spectrum is acquired at a proton frequency of 400 MHz.

- The acquisition parameters include a 30-degree pulse width, a relaxation delay of 1 second, and an acquisition time of 4 seconds.
- A sufficient number of scans (typically 16 or 32) are co-added to achieve an adequate signal-to-noise ratio.
- The free induction decay (FID) is Fourier transformed with a line broadening of 0.3 Hz.
- The spectrum is referenced to the TMS signal at 0.00 ppm.

3. ^{13}C NMR Acquisition:

- A ^{13}C NMR spectrum is acquired at a carbon frequency of 100 MHz with proton decoupling.
- A 30-degree pulse width is used with a relaxation delay of 2 seconds and an acquisition time of 1.5 seconds.
- A larger number of scans (typically 1024 or more) are required due to the low natural abundance of ^{13}C .
- The FID is Fourier transformed with a line broadening of 1.0 Hz.
- The spectrum is referenced to the solvent peak of CDCl_3 at 77.16 ppm.

Protocol for Infrared (IR) Spectroscopy

1. Sample Preparation:

- A drop of neat **malonyl chloride** is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).
- A second salt plate is carefully placed on top to create a thin liquid film of the sample between the plates.

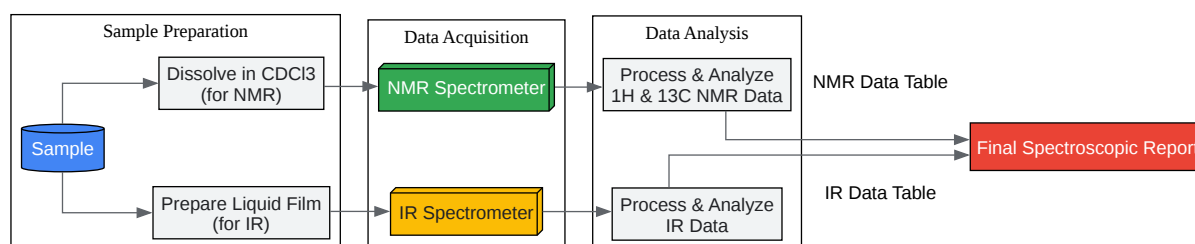
2. IR Spectrum Acquisition:

- A background spectrum of the empty spectrometer is recorded.

- The salt plates containing the **malonyl chloride** sample are placed in the sample holder of the FTIR spectrometer.
- The IR spectrum is recorded over the range of 4000-400 cm^{-1} .
- A sufficient number of scans (typically 16 or 32) are co-added and averaged to improve the signal-to-noise ratio.
- The final spectrum is presented in terms of transmittance or absorbance.

Workflow Visualization

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of **malonyl chloride**.



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Caption: Workflow for Spectroscopic Analysis of **Malonyl Chloride**.

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